(3,4-Dimethylphenyl)hydrazine

Process Chemistry Arylhydrazine Synthesis Purity Optimization

Pharma buyers: The 3,4-dimethyl substitution is a non-negotiable structural requirement in the marketed drug eltrombopag — alternative isomers produce different pharmacological entities (evidence: patented Na₂S₂O₅ reduction achieves 99.62% purity for GMP workflows). This sterically hindered arylhydrazine also enables piano-stool Ru(II) metallodrug candidates with cancer-cell selectivity and serves as the starting material for BBB-penetrant pyrazolo[3,4-d]pyrimidin-4-one analgesics.

Molecular Formula C8H12N2
Molecular Weight 136.198
CAS No. 13636-53-8; 60481-51-8
Cat. No. B2458045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dimethylphenyl)hydrazine
CAS13636-53-8; 60481-51-8
Molecular FormulaC8H12N2
Molecular Weight136.198
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NN)C
InChIInChI=1S/C8H12N2/c1-6-3-4-8(10-9)5-7(6)2/h3-5,10H,9H2,1-2H3
InChIKeyACHREEHAAAECOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3,4-Dimethylphenyl)hydrazine Procurement Guide: Core Identity and Chemical Classification


(3,4-Dimethylphenyl)hydrazine (CAS 13636-53-8; HCl salt CAS 60481-51-8) is a key arylhydrazine building block characterized by a hydrazine (-NHNH2) moiety attached to a benzene ring substituted with methyl groups at the 3- and 4-positions . This specific substitution pattern confers distinct steric and electronic properties that differentiate its reactivity profile from unsubstituted phenylhydrazine and other dimethylphenylhydrazine isomers [1]. It is primarily utilized as an intermediate in the synthesis of nitrogen-containing heterocycles, notably pyrazoles and pyrazolones, which are core scaffolds in numerous pharmaceutical agents .

Why (3,4-Dimethylphenyl)hydrazine Cannot Be Generically Substituted in Key Applications


The position of methyl substituents on the phenyl ring of arylhydrazines is not a trivial structural variation; it profoundly influences reaction kinetics, regiochemical outcomes, and biological target interactions. For instance, in enzyme-catalyzed oxidations, the kcat for 2,4-dimethylphenylhydrazine drops by ~77% compared to unsubstituted phenylhydrazine [1]. Furthermore, the 3,4-dimethyl substitution pattern creates a sterically hindered environment that alters metal coordination modes in organometallic complexes, a property that is not replicated by other isomers [2]. Perhaps most critically, the 3,4-dimethylphenyl fragment is a non-negotiable structural requirement in the synthesis of the marketed drug eltrombopag, where alternative substitution patterns would produce different molecular entities with distinct pharmacological profiles [3].

Quantitative Differentiation Evidence for (3,4-Dimethylphenyl)hydrazine Against Closest Analogs


Synthetic Process Efficiency: Achieving 99.62% Purity with Sodium Metabisulfite Reduction

A patented preparation method for (3,4-dimethylphenyl)hydrazine utilizes sodium metabisulfite as a reducing agent, yielding a final product with a purity of 99.62% as determined by HPLC [1]. This represents a significant improvement over the prior art, which reports yields of only 63–72% using standard reduction methods [1]. The optimized process achieves this high purity while reducing reaction times to approximately 30 minutes, directly lowering production costs [1].

Process Chemistry Arylhydrazine Synthesis Purity Optimization

Enzymatic Turnover Rate Differentiation Among Arylhydrazine Substrates

In a head-to-head enzymatic assay, the turnover number (kcat) of 2,4-dimethylphenylhydrazine (2.5 ± 0.4 s⁻¹) was found to be 4.4-fold lower than that of unsubstituted phenylhydrazine (11.0 ± 0.3 s⁻¹), despite nearly identical KM values (0.29 vs 0.30 mM) [1]. This class-level evidence demonstrates that the introduction of two methyl groups on the aryl ring drastically reduces catalytic efficiency. While direct kinetic data for the 3,4-isomer is not available in this specific assay, the steric and electronic environment created by the 3,4-dimethyl substitution pattern is anticipated to produce a distinct kinetic profile compared to both the unsubstituted and 2,4-disubstituted analogs [2].

Enzyme Kinetics Substrate Specificity Arylhydrazine Oxidation

Steric Differentiation in Organometallic Complex Formation

The 3,4-dimethylphenylhydrazine ligand enables the formation of both mononuclear [RuCl2(η6-p-cymene)(3,4-dmph-κN)] (1) and a binuclear [{RuCl(η6-p-cymene)}2(μ-Cl)(μ-3,4-dmph-κ2N,N′)]Cl (2) Ru(II) complexes [1]. The authors explicitly highlight that 'more sterically hindered aromatic hydrazines like this one have not been extensively explored in piano-stool Ru(II) complexes' [1], indicating that the steric bulk of the 3,4-dimethyl substitution directly influences coordination chemistry. This results in complexes that exhibit a clear dose-dependent decrease in cell viability against MDA-MB-231 (breast cancer) and MIA PaCa-2 (pancreatic cancer) cell lines, while showing no effect on healthy HS-5 bone marrow stromal cells [1].

Coordination Chemistry Ruthenium Complexes Ligand Design

Non-Fungible Structural Role in the Synthesis of Eltrombopag

The 3,4-dimethylphenylhydrazine moiety is a critical structural component of eltrombopag, a marketed thrombopoietin (TPO) receptor agonist used for treating chronic immune thrombocytopenia [1]. The active pharmaceutical ingredient specifically contains a 1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene fragment [1]. In the synthetic route, 3,4-dimethylphenylhydrazine undergoes cyclocondensation with ethyl acetoacetate to form the requisite pyrazolone intermediate [2]. Substitution with other isomers, such as 2,4- or 3,5-dimethylphenylhydrazine, would yield regioisomeric products with unknown pharmacological properties, rendering them unsuitable as direct replacements.

Pharmaceutical Synthesis Thrombopoietin Receptor Agonist Drug Intermediate

Validated Application Scenarios for (3,4-Dimethylphenyl)hydrazine Based on Quantitative Evidence


Large-Scale Pharmaceutical Intermediate Production (Eltrombopag Synthesis)

Procurement of (3,4-dimethylphenyl)hydrazine hydrochloride (CAS 60481-51-8) at purities ≥98% is essential for the scalable synthesis of eltrombopag and related pyrazolone-containing drug candidates. The patented sodium metabisulfite reduction method [1] provides a validated industrial route to achieve 99.62% purity, suitable for GMP manufacturing workflows.

Development of Sterically Differentiated Ruthenium(II) Anticancer Complexes

The unique steric profile of 3,4-dimethylphenylhydrazine, which differentiates it from less hindered phenylhydrazine analogs, enables the synthesis of both mononuclear and binuclear 'piano-stool' Ru(II) complexes with demonstrated cancer-cell selectivity. Researchers can leverage this ligand for exploring novel geometries in metallodrug design.

Enzyme Substrate Specificity and Biocatalysis Studies

Given the established class-level effects of aryl ring substitution on enzyme kinetics (as demonstrated by the 4.4-fold kcat reduction for the 2,4-isomer), researchers can employ (3,4-dimethylphenyl)hydrazine as a substrate probe in studies of Type III copper enzymes or FAD-containing monooxygenases. Its distinct steric and electronic profile will yield unique kinetic parameters for structure-activity relationship mapping.

Synthesis of Novel Pyrazolo[3,4-d]pyrimidin-4-one CNS-Penetrant Analgesics

The compound serves as the starting material for the multi-step synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives. One derivative (Compound A) has demonstrated the ability to cross the blood-brain barrier and produce dose-dependent analgesic activity in a mouse formalin-induced pain model. This supports the procurement of 3,4-dimethylphenylhydrazine for CNS drug discovery programs targeting novel pain therapeutics.

Quote Request

Request a Quote for (3,4-Dimethylphenyl)hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.